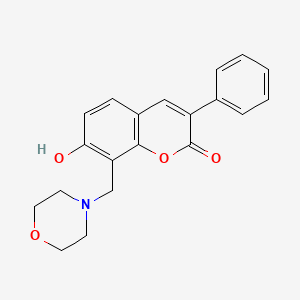

7-Hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a hydroxy group at the 7th position, a morpholin-4-ylmethyl group at the 8th position, and a phenyl group at the 3rd position of the chromen-2-one scaffold

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxychromen-2-one, morpholine, and benzaldehyde.

Formation of Intermediate: The first step involves the formation of an intermediate by reacting 7-hydroxychromen-2-one with benzaldehyde in the presence of a base, such as sodium hydroxide, to form 3-phenyl-7-hydroxychromen-2-one.

Morpholin-4-ylmethylation: The intermediate is then reacted with morpholine in the presence of a suitable catalyst, such as para-toluenesulfonic acid, to introduce the morpholin-4-ylmethyl group at the 8th position, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

化学反応の分析

Types of Reactions

Oxidation: The hydroxy group at the 7th position can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: :

生物活性

7-Hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one is a synthetic compound belonging to the class of flavonoid derivatives known as chromenones. Its molecular formula is C19H21N1O4, and it features a unique structure that includes a hydroxy group at position 7, a morpholin-4-ylmethyl group at position 8, and a phenyl group at position 3 of the chromen-2-one scaffold. This structural arrangement is believed to enhance its biological activity, particularly in terms of antioxidant properties and potential therapeutic applications.

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with 7-hydroxychromen-2-one, morpholine, and benzaldehyde.

- Formation of Intermediate : Reacting 7-hydroxychromen-2-one with benzaldehyde in the presence of a base (e.g., sodium hydroxide) forms an intermediate compound.

- Morpholin-4-ylmethylation : The intermediate is then reacted with morpholine using a catalyst (e.g., para-toluenesulfonic acid) to yield the final product.

Biological Activity

Research indicates that this compound exhibits significant biological activities, which can be categorized as follows:

Antioxidant Properties

The compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. This property is particularly important in preventing cellular damage caused by reactive oxygen species (ROS) .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, demonstrating potential cytotoxic effects. For instance, its efficacy was assessed in breast cancer cell lines, where it exhibited IC50 values indicative of its ability to inhibit cell proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 7-Hydroxyflavone | Structure | Lacks morpholine group; known for antioxidant properties |

| 7-Hydroxycoumarin | Structure | Similar core structure; used in anticoagulants |

| 7-Hydroxychromone | Structure | Exhibits similar biological activities; lacks phenyl substitution |

The distinct morpholin-4-yldimethyl group at position 8 enhances solubility and bioavailability compared to other flavonoids, potentially increasing therapeutic efficacy while reducing side effects associated with traditional flavonoids .

Study on Antioxidant Activity

A study published in Molecules evaluated the antioxidant capacity of various flavonoid derivatives, including this compound. The results indicated that this compound showed significant free radical scavenging activity, comparable to well-known antioxidants like ascorbic acid .

Evaluation in Cancer Research

In another study focusing on cancer therapeutics, this compound was tested against MCF-7 breast cancer cells. It demonstrated an IC50 value of approximately 10 µM, indicating its potential as a chemotherapeutic agent . Further investigations are warranted to elucidate its mechanisms of action and efficacy in vivo.

特性

IUPAC Name |

7-hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-18-7-6-15-12-16(14-4-2-1-3-5-14)20(23)25-19(15)17(18)13-21-8-10-24-11-9-21/h1-7,12,22H,8-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHLYUUHTKVQIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。